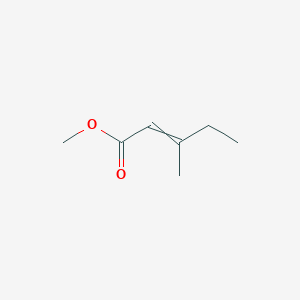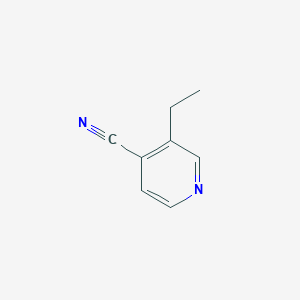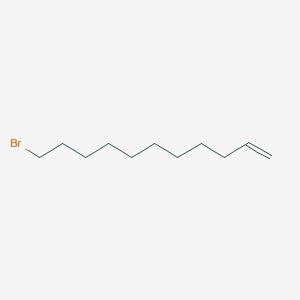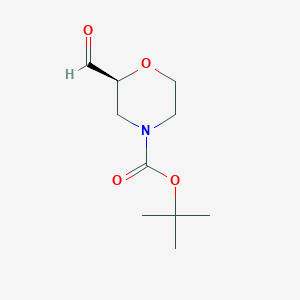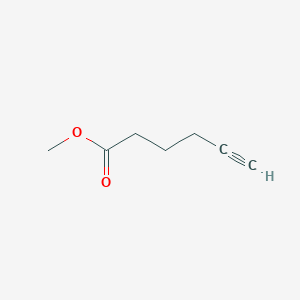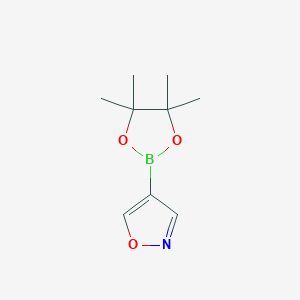
3-(4-Phenylpiperazin-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenylpiperazin-1-yl)propanenitrile, also known as PPN, is a chemical compound that has been widely used in scientific research for its unique properties. PPN is a piperazine derivative that has been synthesized through various methods and has been used in the development of new drugs and therapies.
Wirkmechanismus
3-(4-Phenylpiperazin-1-yl)propanenitrile acts as a dopamine receptor agonist, meaning that it binds to dopamine receptors and activates them. This leads to an increase in dopamine signaling, which can have various effects on behavior and cognition. 3-(4-Phenylpiperazin-1-yl)propanenitrile has been found to increase locomotor activity and improve cognitive function in animal models.
Biochemische Und Physiologische Effekte
3-(4-Phenylpiperazin-1-yl)propanenitrile has been shown to have various biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake. 3-(4-Phenylpiperazin-1-yl)propanenitrile has also been found to increase the release of other neurotransmitters such as norepinephrine and serotonin. 3-(4-Phenylpiperazin-1-yl)propanenitrile has been shown to have a stimulant-like effect on behavior and can increase locomotor activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Phenylpiperazin-1-yl)propanenitrile has several advantages for lab experiments, including its high affinity for dopamine receptors and its ability to cross the blood-brain barrier. 3-(4-Phenylpiperazin-1-yl)propanenitrile has also been found to be relatively safe and non-toxic in animal models. However, 3-(4-Phenylpiperazin-1-yl)propanenitrile has some limitations, including its potential for abuse and its limited solubility in water.
Zukünftige Richtungen
For the use of 3-(4-Phenylpiperazin-1-yl)propanenitrile in scientific research include the development of new drugs for the treatment of neurological disorders and the study of the effects of dopamine on behavior and cognition.
Synthesemethoden
3-(4-Phenylpiperazin-1-yl)propanenitrile can be synthesized through different methods, including the reaction of 4-phenylpiperazine with acrylonitrile in the presence of a base or the reaction of 1-benzyl-4-phenylpiperazine with acrylonitrile. The latter method yields a higher yield of 3-(4-Phenylpiperazin-1-yl)propanenitrile and is often preferred. The reaction occurs through a nucleophilic addition of the piperazine nitrogen to the carbon-carbon double bond of acrylonitrile, followed by a cyclization reaction to form the piperazine ring.
Wissenschaftliche Forschungsanwendungen
3-(4-Phenylpiperazin-1-yl)propanenitrile has been used extensively in scientific research, especially in the field of pharmacology. 3-(4-Phenylpiperazin-1-yl)propanenitrile has been found to have a high affinity for dopamine receptors and has been used to study the effects of dopamine on behavior and cognition. 3-(4-Phenylpiperazin-1-yl)propanenitrile has also been used in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
18505-84-5 |
|---|---|
Produktname |
3-(4-Phenylpiperazin-1-yl)propanenitrile |
Molekularformel |
C13H17N3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
3-(4-phenylpiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C13H17N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,8-12H2 |
InChI-Schlüssel |
KTXUJUPSPCFJME-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC#N)C2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CCN1CCC#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



